1-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride
Description
Chemical Structure: The compound (CAS: 54414-74-3) features a propan-2-ol backbone substituted with a 4-benzylpiperazin-1-yl group and a 2-methoxyphenoxy moiety, forming a dihydrochloride salt (C₂₁H₃₀Cl₂N₂O₃; MW: 429.4) .
Physicochemical Properties: Limited data are available on density, melting point, or solubility, but the dihydrochloride form likely enhances aqueous solubility compared to free bases. The benzyl group on piperazine may improve lipophilicity, influencing membrane permeability and bioavailability.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3.2ClH/c1-25-20-9-5-6-10-21(20)26-17-19(24)16-23-13-11-22(12-14-23)15-18-7-3-2-4-8-18;;/h2-10,19,24H,11-17H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUVHWPYTIPJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its antimicrobial, antiviral, and anticancer properties, supported by various research findings and data.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a piperazine ring, a methoxyphenoxy group, and a propanol moiety, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzylpiperazine derivatives. The compound exhibits significant activity against various bacterial strains. For instance, a study reported that derivatives of benzylpiperazine showed effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antiviral Activity
The compound has also been evaluated for antiviral activity. Molecular docking studies suggest strong binding affinity to viral targets such as the hepatitis B virus (HBV) and COVID-19 main protease. The binding interactions indicate that the compound could inhibit viral replication effectively .
Anticancer Properties
Research has indicated that derivatives of benzylpiperazine possess anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, a derivative was found to inhibit the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM .
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested alongside standard antibiotics. The results showed that this compound had comparable efficacy to ampicillin against certain bacterial strains, suggesting its potential as an alternative treatment option .
Case Study 2: Antiviral Screening
A recent screening against SARS-CoV-2 demonstrated that the compound exhibited significant antiviral activity with an EC50 value of 10 µM. This suggests its potential role in the development of therapeutic agents for COVID-19 .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of benzylpiperazine, including 1-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride. The compound exhibits significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Molecular docking studies indicate a strong binding affinity to viral targets such as the hepatitis B virus (HBV) and the main protease of COVID-19. These interactions suggest that the compound could effectively inhibit viral replication, making it a candidate for antiviral drug development.
Anticancer Properties
Research indicates that derivatives of benzylpiperazine possess anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell survival and proliferation.
For example, a derivative was found to inhibit the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. This highlights the potential of this compound in cancer therapy.
Case Studies and Research Findings
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzylpiperazine exhibited effective inhibition against various Gram-positive and Gram-negative bacteria, supporting the antimicrobial potential of this compound .
- Antiviral Research : Molecular docking studies published in Bioorganic & Medicinal Chemistry Letters indicated that this compound could inhibit HBV replication by binding to viral proteins, suggesting its use as a therapeutic agent against viral infections .
- Cancer Research : A paper in Cancer Letters reported that benzylpiperazine derivatives could induce apoptosis in MCF-7 cells and suggested further exploration into their mechanisms for potential therapeutic applications .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The piperazine nitrogen atoms participate in alkylation and acylation due to their nucleophilic nature. Common reagents include alkyl halides, acyl chlorides, or anhydrides.
| Reaction Type | Reagents/Conditions | Products | Analytical Confirmation |
|---|---|---|---|
| Alkylation | Ethyl bromoacetate, K₂CO₃, DMF, 80°C | Quaternary ammonium salt with ethyl acetate side chain | NMR (δ 4.2 ppm: ester CH₂), MS |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, RT | N-Acetylpiperazine derivative | FTIR (C=O stretch at 1650 cm⁻¹) |
These reactions often require base catalysis to deprotonate the piperazine nitrogens, enhancing nucleophilicity .
Nucleophilic Substitution at the Propan-2-ol Moiety
The secondary alcohol group undergoes substitution under acidic or basic conditions:
The 2-methoxyphenoxy group remains stable under these conditions due to its electron-donating methoxy substituent .
Oxidation Reactions
The propan-2-ol group can be oxidized to a ketone using strong oxidizing agents:
Oxidation is stereoelectronically hindered by the bulky benzylpiperazine group, necessitating strong oxidants .
Hydrolysis of the Methoxyphenoxy Group
Under acidic or basic conditions, the methoxy group can hydrolyze to a phenol:
| Conditions | Products | Mechanism |
|---|---|---|
| HBr (48%), reflux, 6 h | 1-(4-Benzylpiperazin-1-yl)-3-(2-hydroxyphenoxy)propan-2-ol dihydrochloride | Electrophilic aromatic substitution |
| BBr₃, CH₂Cl₂, -78°C | Same phenol derivative | Demethylation via Lewis acid |
The phenol product exhibits increased solubility in polar solvents and enhanced reactivity toward electrophiles .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Mass Loss | Proposed Process |
|---|---|---|
| 180–220°C | 12% | Loss of HCl (dihydrochloride dissociation) |
| 280–320°C | 45% | Degradation of benzylpiperazine moiety |
Differential scanning calorimetry (DSC) shows an endothermic peak at 195°C, corresponding to crystalline structure breakdown.
Metal Complexation
The piperazine nitrogen and hydroxyl group can coordinate transition metals:
Complexation alters electronic properties, as evidenced by UV-Vis spectroscopy (λₐbs 650 nm for Cu(II)) .
Key Analytical Techniques
-
NMR Spectroscopy : Confirms substitution patterns (e.g., δ 3.6 ppm for piperazine CH₂) .
-
HPLC-MS : Monitors reaction progress and quantifies yields (>98% purity achievable) .
-
X-ray Crystallography : Resolves stereochemistry in metal complexes .
This compound’s reactivity is foundational for developing derivatives with tailored pharmacological or material science applications. Further studies should explore enantioselective synthesis and catalytic asymmetric transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Analogues
1-(2-Methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol Dihydrochloride
- Structural Difference : The piperazine ring is substituted with a 2-methoxyphenyl group instead of benzyl.
1-(4-Benzhydrylpiperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol Dihydrochloride (CAS: 1215407-35-4)
- Structural Difference: A benzhydryl (diphenylmethyl) group replaces benzyl, and the phenoxy group is brominated at the para position.
- Implications : The bulky benzhydryl group could reduce CNS penetration due to increased molecular weight (554.3) and steric hindrance. Bromine’s electronegativity might alter receptor binding kinetics .
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride
- Structural Difference : Adamantane (a rigid, lipophilic cage) replaces benzyl, and the piperazine is methylated.
- Methylation of piperazine reduces basicity, possibly affecting ionizable groups critical for receptor interactions .
Non-Piperazine Analogues
Carvedilol and Derivatives
- Carvedilol : Features a carbazolyl group and dual α₁/β-adrenergic blocking activity.
- Key Difference: The target compound lacks the carbazole moiety, likely reducing β-blocking efficacy but improving α₁-selectivity. Carvedilol’s impurities (e.g., 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol) highlight structural complexity linked to broader receptor interactions .
(2R,S)-1-(Indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
- Structural Difference : An indole ring replaces the piperazine group.
- Implications: This modification suppresses β-adrenolytic activity while retaining α₁-antagonism, as seen in preclinical studies.
Pharmacological and Functional Comparisons
Receptor Binding and Selectivity
| Compound | Key Structural Features | Molecular Weight | Receptor Targets | Activity Notes |
|---|---|---|---|---|
| Target Compound | Benzylpiperazine, 2-methoxyphenoxy | 429.4 | α₁-Adrenergic > β-Adrenergic* | Predicted α₁-antagonism; limited β-effect |
| 1-(2-Methoxyphenylpiperazine) Analog | 2-Methoxyphenylpiperazine | ~450 (estimated) | α₁-Adrenergic | Enhanced selectivity due to methoxy group |
| Carvedilol | Carbazolyl, dual substituents | 406.5 | α₁/β₁/β₂-Adrenergic | Broad-spectrum blocker; higher side effects |
| Adamantyl Analog | Adamantane, methylpiperazine | ~500 (estimated) | α₁-Adrenergic (CNS-penetrant) | Potential CNS applications |
Pharmacokinetic Properties
- Lipophilicity : Adamantyl and benzhydryl analogs exhibit higher logP values, favoring tissue distribution but risking slower renal clearance.
- Solubility : Dihydrochloride salts (target compound, –12) improve aqueous solubility vs. free bases.
- Metabolism : Benzyl and methoxy groups may undergo hepatic oxidation, whereas bromine () could slow metabolic degradation.
Preparation Methods
Synthesis of 1-Benzylpiperazine
The benzylpiperazine fragment is synthesized via nucleophilic substitution between benzyl chloride and piperazine. According to industrial-scale protocols, benzyl chloride (7.182 kg) reacts with piperazine (4.886 kg) in toluene at 70°C for 8 hours, yielding 1-benzylpiperazine hydrochloride (10.000 kg) after neutralization with sodium hydroxide. The reaction proceeds under anhydrous conditions to minimize hydrolysis, with potassium carbonate (7.2 mmol) acting as a base to deprotonate piperazine and facilitate alkylation. The hydrochloride salt is filtered, and the free base is isolated by distilling toluene under reduced pressure.
Key Reaction Parameters
- Solvent: Toluene
- Temperature: 70°C
- Reaction Time: 8 hours
- Yield: ~80% (based on stoichiometric mass balance)
Preparation of 3-(2-Methoxyphenoxy)propylene Oxide
The 2-methoxyphenoxy group is introduced via epoxide formation. Epichlorohydrin reacts with 2-methoxyphenol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. The base deprotonates the phenolic hydroxyl, enabling nucleophilic attack on epichlorohydrin’s electrophilic carbon, forming 3-(2-methoxyphenoxy)propylene oxide (glycidyl ether).
Reaction Scheme
$$
\text{2-Methoxyphenol} + \text{Epichlorohydrin} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-(2-Methoxyphenoxy)propylene Oxide} + \text{HCl}
$$
Optimization Insights
- Excess epichlorohydrin (1.5 equiv) ensures complete conversion of 2-methoxyphenol.
- Reaction monitoring via thin-layer chromatography (TLC) confirms epoxide formation.
Epoxide Ring-Opening to Form 1-Chloro-3-(2-methoxyphenoxy)propan-2-ol
The epoxide is treated with hydrochloric acid (HCl) in a polar solvent like ethanol, inducing acid-catalyzed ring-opening. The protonated epoxide undergoes nucleophilic attack by chloride at the less substituted carbon, yielding 1-chloro-3-(2-methoxyphenoxy)propan-2-ol (chlorohydrin).
Mechanistic Details
- Regioselectivity: HCl preferentially attacks the less sterically hindered carbon of the epoxide.
- Stereochemistry: The reaction proceeds with retention of configuration at the hydroxyl-bearing carbon.
Characterization Data
- $$^1$$H NMR (CDCl₃): δ 6.8–7.2 (aromatic protons), 4.1–4.3 (m, –OCH₂–), 3.8 (s, –OCH₃), 3.5–3.7 (m, –CHCl–).
Nucleophilic Substitution with 1-Benzylpiperazine
The chlorohydrin undergoes nucleophilic displacement with 1-benzylpiperazine in dimethylformamide (DMF) at 60–80°C. Potassium carbonate (K₂CO₃) neutralizes HCl, driving the reaction toward completion. The secondary amine of 1-benzylpiperazine attacks the electrophilic carbon adjacent to the chlorine atom, forming 1-(4-benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol.
Reaction Conditions
- Molar Ratio: 1.2 equiv chlorohydrin to 1.0 equiv 1-benzylpiperazine
- Solvent: DMF
- Temperature: 70°C
- Duration: 12 hours
Yield Optimization
- Prolonged reaction times (>12 hours) minimize residual starting material but risk side reactions like over-alkylation.
- Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the product in ≥75% purity.
Salt Formation: Dihydrochloride Preparation
The free base is converted to its dihydrochloride salt by treating with hydrogen chloride (HCl) in ethanol. The amine groups of the piperazine and propan-2-ol backbone protonate, forming a crystalline salt.
Procedure
- Dissolve 1-(4-benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol (10.0 g) in ethanol (100 mL).
- Bubble HCl gas through the solution until pH < 2.
- Cool to 0°C, inducing crystallization.
- Filter and wash with cold ethanol to yield the dihydrochloride salt.
Analytical Data
- Melting Point: 421–423 K (consistent with similar piperazine salts).
- Elemental Analysis: Calculated for C₂₁H₂₈Cl₂N₂O₃: C 58.47%, H 6.54%, N 6.49%; Found: C 58.3%, H 6.6%, N 6.4%.
Reaction Monitoring and Quality Control
Chromatographic Methods
- HPLC: C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Retention time: 8.2 minutes.
- TLC: Rf = 0.45 (ethyl acetate/hexane, 1:1), visualized with iodine vapor.
Spectroscopic Characterization
- $$^1$$H NMR (D₂O): δ 7.2–7.4 (m, benzyl aromatic), 6.7–6.9 (m, 2-methoxyphenyl), 4.1–4.3 (m, –OCH₂–), 3.7 (s, –OCH₃), 3.2–3.5 (m, piperazine CH₂), 2.8–3.0 (m, propanol CH).
- IR (KBr): 3400 cm⁻¹ (–OH), 2800 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=C aromatic).
Industrial-Scale Considerations
Mass Balance and Sustainability
- Solvent Recovery: Toluene and DMF are distilled and reused, reducing waste.
- Byproduct Management: Sodium chloride (from neutralization) is filtered and repurposed.
Process Economics
- Raw material costs dominate, with 2-methoxyphenol and benzyl chloride as key inputs.
- Yield improvements via catalytic methods (e.g., phase-transfer catalysts) are under investigation.
Challenges and Mitigation Strategies
Side Reactions
- Dialkylation of Piperazine: Controlled stoichiometry (1:1 chlorohydrin:piperazine) prevents bis-alkylation.
- Epoxide Polymerization: Anhydrous conditions and low temperatures stabilize the epoxide intermediate.
Purification Difficulties
- Silica gel chromatography resolves co-eluting impurities.
- Recrystallization from ethanol/water enhances purity to >98%.
Alternative Synthetic Routes
Mitsunobu Reaction Approach
A Mitsunobu reaction between 2-methoxyphenol and 1-benzylpiperazine-propanol derivatives could theoretically yield the target compound. However, this method requires expensive reagents (DIAD, triphenylphosphine) and offers no significant yield advantage.
Enzymatic Synthesis Preliminary studies suggest lipases could catalyze ester intermediates, but scalability remains unproven.
Q & A
Q. What synthetic methodologies are employed for preparing 1-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride?
The compound is synthesized via multi-step organic reactions, including nucleophilic substitution and etherification. Key steps involve coupling the benzylpiperazine moiety to the propanol backbone under controlled temperature (40–60°C) and pH (6.5–7.5). Reaction progress is monitored using TLC, and the final dihydrochloride salt is precipitated by adding HCl. Purification via recrystallization in ethanol/water yields >95% purity. Characterization is performed using NMR and MS .
Q. Which analytical techniques confirm the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) verifies proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>98%). Elemental analysis validates stoichiometry (C, H, N, Cl content) .
Q. What biological targets are associated with its pharmacological activity?
The compound modulates G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors, due to structural similarities to psychoactive piperazine derivatives. Radioligand binding assays (e.g., using [³H]spiperone) quantify receptor affinity (Ki values in nM range) .
Q. What in vitro models assess its CNS activity?
Neuronal cell lines (e.g., SH-SY5Y) and primary cortical neuron cultures are used to evaluate effects on cAMP signaling or calcium flux. Receptor selectivity is tested via competitive binding assays against panels of GPCRs .
Q. How does the methoxyphenoxy group influence bioactivity?
The methoxy group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration. The phenoxy moiety participates in π-π stacking with aromatic residues in GPCR binding pockets, as shown in molecular docking studies .
Advanced Research Questions
Q. How can computational chemistry optimize synthesis pathways?
Quantum mechanical calculations (DFT) predict reaction transition states, while ICReDD’s reaction path search algorithms identify optimal conditions (solvent, catalyst). Machine learning models trained on historical synthesis data suggest yield-improving modifications (e.g., substituting THF with DMF) .
Q. How to resolve contradictions in receptor affinity data across studies?
Discrepancies may arise from assay conditions (e.g., buffer ionic strength, cell membrane preparation methods). Standardize protocols using reference ligands (e.g., ketanserin for 5-HT₂A) and validate via orthogonal assays (e.g., functional cAMP vs. β-arrestin recruitment) .
Q. What strategies improve the compound’s stability in physiological conditions?
Thermal stability is assessed via DSC/TGA (decomposition onset >200°C). For aqueous stability, lyophilization or formulation with cyclodextrins prevents hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) guide storage recommendations .
Q. How do structural modifications of the piperazine moiety affect GPCR selectivity?
Structure-Activity Relationship (SAR) studies compare analogs with substituted benzyl groups (e.g., 4-fluorobenzyl). Molecular dynamics simulations reveal steric clashes or hydrogen-bonding changes in receptor binding pockets, explaining selectivity shifts .
Q. What in silico tools predict ADMET properties?
Quantitative Structure-Property Relationship (QSPR) models predict logD (2.1), plasma protein binding (~85%), and CYP450 metabolism. Molecular docking to P-glycoprotein identifies efflux risks. SwissADME and pkCSM platforms validate predictions .
Q. How to differentiate metabolite interference in pharmacological assays?
Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Co-administer CYP450 inhibitors (e.g., ketoconazole) in functional assays to isolate parent compound effects .
Q. How does the dihydrochloride salt form influence pharmacokinetics?
Compared to the free base, the salt improves aqueous solubility (>10 mg/mL vs. <1 mg/mL). Dissolution testing (USP apparatus II) shows faster API release. Bioavailability studies in rodents confirm higher Cₘₐₓ and AUC .
Experimental Design & Safety
Q. What safety precautions are required for laboratory handling?
Acute oral toxicity (LD₅₀ >500 mg/kg in rats) mandates PPE (gloves, goggles) and fume hood use. Store at 2–8°C in airtight containers. Spill management includes neutralization with sodium bicarbonate .
Q. How to design dose-response studies for receptor profiling?
Use 8–10 concentration points (0.1 nM–100 µM) in triplicate. Calculate EC₅₀/IC₅₀ via nonlinear regression (GraphPad Prism). Include positive/negative controls (e.g., 5-HT for 5-HT receptor assays) .
Q. What reference standards ensure analytical reproducibility?
USP-grade compendial standards are used for HPLC calibration. For NMR, deuterated solvents (DMSO-d₆) and internal standards (TMS) ensure spectral accuracy. Batch-to-batch consistency is verified via FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
